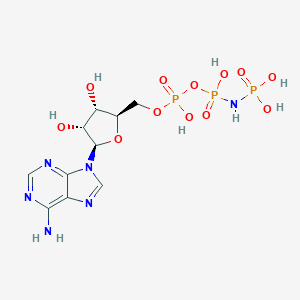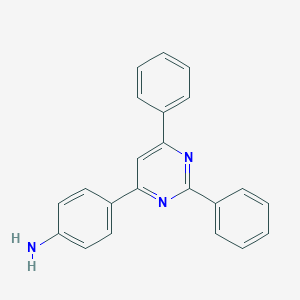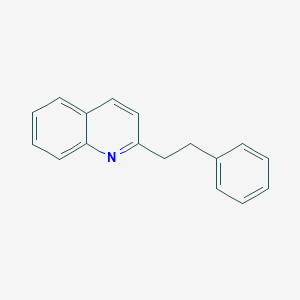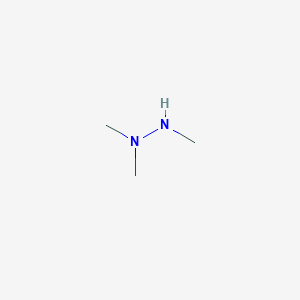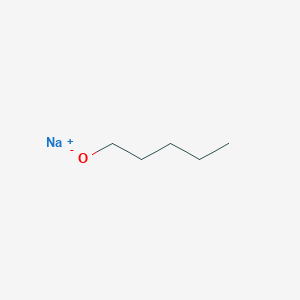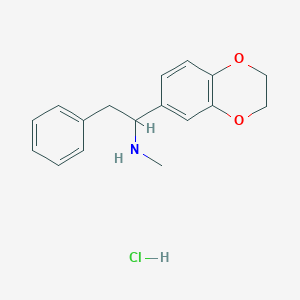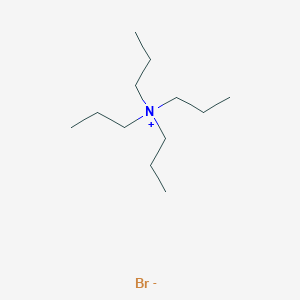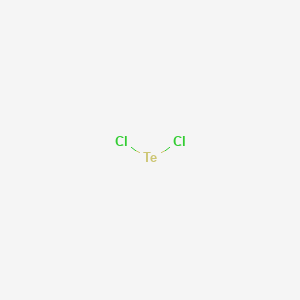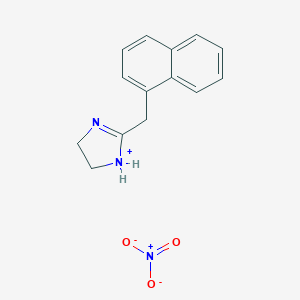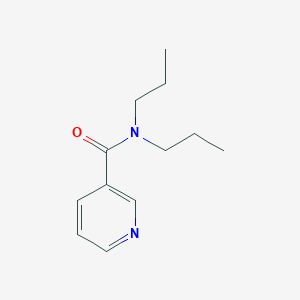![molecular formula C20H20O2 B156910 (13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 1357266-17-1](/img/structure/B156910.png)
(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol" is a structurally complex molecule that belongs to the family of cyclopenta[a]phenanthrenes. These compounds have been the subject of research due to their potential carcinogenic properties and their relevance in metabolic studies. The cyclopenta[a]phenanthrene core is a common structure found in many biologically active molecules, including steroids and carcinogens .
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes has been explored through various methods. Adaptations of previously described routes have been employed to synthesize oxygenated derivatives of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, which are of metabolic interest . Aromatisation techniques have been used to synthesize 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives . The Stobbe condensation has been a valuable method for preparing 17-ketones from substituted naphthalenes or tetralones . Additionally, the synthesis of bay-region analogues, such as the 11-trifluoromethyl-, 11-cyano-, and 11-amino- derivatives, has been optimized using the derived 17,17-ethylene diketal .
Molecular Structure Analysis
X-ray crystallographic structure analyses have revealed detailed molecular structures of several cyclopenta[a]phenanthrene derivatives. These studies have shown the effects of steric interactions and substitutions on the bay-region geometry, particularly how a methyl group on C(11) can cause significant distortions . Computer modeling has been used to analyze possible modes of interaction of the diol-epoxides of cyclopenta[a]phenanthrenes with DNA, highlighting the importance of bay-region methyl groups .
Chemical Reactions Analysis
The chemical reactivity of cyclopenta[a]phenanthrenes has been studied in the context of their potential as carcinogens. The synthesis of trans-dihydro diol and syn-diol epoxide derivatives of a biologically active cyclopenta[a]phenanthrene has been achieved, which are considered to be putative active metabolites in mutagenic processes . The Lewis acid-catalyzed Diels-Alder reaction has been utilized for the efficient assembly of the cyclopenta[a]phenanthrene skeleton .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol" are not detailed in the provided papers, the general properties of cyclopenta[a]phenanthrenes can be inferred. These compounds often exhibit interactions in their crystal packing, including C=O...H interactions, and are typically packed in layers that are nearly parallel to each other . The presence of substituents can significantly affect the molecule's geometry and, consequently, its physical properties and reactivity .
Aplicaciones Científicas De Investigación
Cyclopenta[c]phenanthrenes and Environmental Risk Assessment
Cyclopenta[c]phenanthrenes (CP[c]Phs) are cyclopenta-fused polycyclic aromatic hydrocarbons detected in the environment, yet their effects on cells and tissues remain understudied. CP[c]Phs have been observed to be less potent than benzo[a]pyrene in inducing CYP1A gene expression in rainbow trout, suggesting a lower environmental hazard. However, some CP[c]Phs exhibit mutagenic and genotoxic properties, warranting further investigation into their potential environmental risks (Brzuzan, Góra, Luczynski, & Woźny, 2013).
Phenanthrene Biodegradation by Sphingomonads
Sphingomonads, a group of microorganisms, have adapted well to PAH-contaminated environments and can degrade phenanthrene efficiently. This review sheds light on the taxonomic, autecological, and genetic features of sphingomonads that contribute to their ability to metabolize phenanthrene under various conditions. Understanding these features can help in bioremediation efforts in PAH-contaminated soils and sediments (Waigi, Kang, Goikavi, Ling, & Gao, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADRLWZAEUTLMS-UFYCRDLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


